Precise Physicochemical Positioning: LogP and TPSA Differentiation for CNS Drug Design
The target compound exhibits a calculated LogP of 1.59 and a topological polar surface area (TPSA) of 43.78 Ų [1]. These values place it within an optimal range for passive blood-brain barrier (BBB) penetration (CNS MPO score ≥4). In contrast, a closely related analog, 1-Piperazinepropanamide, 4-(3-methylphenyl)- (CAS 61015-48-3), where the carboxylic acid is replaced with a primary amide, exhibits a higher calculated TPSA of 58.36 Ų [2]. This 33% increase in TPSA for the amide analog is predicted to significantly reduce passive BBB permeability relative to the target acid [3].
| Evidence Dimension | Predicted Blood-Brain Barrier Permeability (TPSA) |
|---|---|
| Target Compound Data | LogP: 1.59; TPSA: 43.78 Ų |
| Comparator Or Baseline | 1-Piperazinepropanamide, 4-(3-methylphenyl)- (CAS 61015-48-3): TPSA: 58.36 Ų |
| Quantified Difference | TPSA difference of +14.58 Ų (+33% relative increase for the comparator) |
| Conditions | In silico calculation using fragment-based methods (Molbase data) |
Why This Matters
For CNS-targeted screening libraries, the lower TPSA of CAS 500294-64-4 offers a superior predicted BBB penetration profile compared to amide or amine derivatives, making it a more attractive starting point for hit identification.
- [1] Molbase. 3-[4-(3-methylphenyl)piperazin-1-yl]propanoic acid (CAS 500294-64-4) Physicochemical Properties. View Source
- [2] iChemistry. 1-Piperazinepropanamide,4-(3-methylphenyl)- (CAS 61015-48-3) Physicochemical Properties. View Source
- [3] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
